2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
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Description
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide represents a novel class of organic compounds with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C19H20N4O3S with a molecular weight of approximately 372.45 g/mol. The structural representation is as follows:
Property | Value |
---|---|
Molecular Formula | C19H20N4O3S |
Molecular Weight | 372.45 g/mol |
IUPAC Name | This compound |
SMILES | CC(C1=CC=C(C=C1)C2=NOC(=N2)C(=O)S(N(C)C)C(=O)O)C=C(C=C)C(=O)O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring through condensation reactions followed by sulfonamide formation. The general synthetic route can be summarized as follows:
- Formation of Oxadiazole Ring : Reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride.
- Sulfonamide Formation : Coupling the resultant oxadiazole with sulfonamide derivatives.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, this compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. This results in the induction of apoptosis in cancer cells.
Antimicrobial Activity
This compound has also shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05).
- Antimicrobial Testing : Another study assessed the antimicrobial properties against a panel of pathogens. The compound was effective at low concentrations, indicating potential for development as an antibiotic agent.
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-15-5-7-16(8-6-15)21-23-22(29-24-21)20-19(13-14-30-20)31(26,27)25(2)17-9-11-18(28-3)12-10-17/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVDNMDDXLBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.